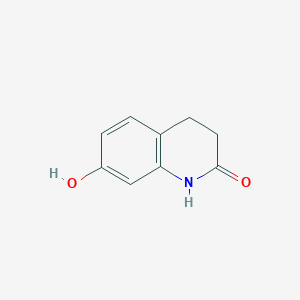

7-Hydroxy-3,4-dihydrocarbostyril

Beschreibung

Historical Perspectives on the Investigation of 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone

The foundational synthesis of 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone, often abbreviated as 7-HQ, was reported in 1927 by Mayer and his colleagues. google.com Their method involved the heating of N-(3-hydroxyphenyl)-3-chloropropionamide with aluminum chloride, which resulted in a melt containing both 7-HQ and its structural isomer, 5-hydroxy-3,4-dihydro-2(1H)-quinolinone. google.com This early work laid the groundwork for future synthetic explorations and modifications.

In 1961, Shigematsu and his team refined this process by incorporating a mixture of potassium chloride and sodium chloride with the aluminum chloride catalyst. google.com This modification allowed the reaction to proceed at a slightly lower temperature and within a shorter timeframe. These initial synthetic routes, while foundational, often presented challenges in terms of yield and the separation of isomeric byproducts. Over the years, numerous other synthetic methods have been developed to improve the efficiency and purity of 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone production, reflecting its growing importance as a chemical intermediate. google.com

Evolution of the 3,4-Dihydro-2(1H)-quinolinone Scaffold in Modern Medicinal Chemistry

The 3,4-dihydro-2(1H)-quinolinone moiety is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple biological targets. This versatility has led to its incorporation into a number of pharmacologically active compounds, including several FDA-approved drugs. nih.gov

The evolution of this scaffold in drug discovery has been marked by the development of compounds with a wide range of therapeutic applications. nih.gov Derivatives of the 3,4-dihydro-2(1H)-quinolinone core have been shown to exhibit activities such as phosphodiesterase inhibition, β-adrenergic receptor blocking, and interactions with serotonin (B10506) and dopamine (B1211576) receptors. nih.gov

The following table provides examples of drugs that feature the 3,4-dihydro-2(1H)-quinolinone scaffold and their primary therapeutic uses:

| Drug Name | Primary Therapeutic Use |

| Aripiprazole (B633) | Antipsychotic |

| Cilostazol | Treatment of intermittent claudication |

| Carteolol | Treatment of glaucoma |

The continued exploration of this scaffold by medicinal chemists has led to the discovery of new derivatives with potential applications in treating a variety of conditions, underscoring its enduring importance in the field. researchgate.netresearchgate.net

Academic Significance of the 7-Hydroxyl Substitution within the 3,4-Dihydro-2(1H)-quinolinone Core

The presence and position of substituents on the 3,4-dihydro-2(1H)-quinolinone core are critical in determining the biological activity of its derivatives. The 7-hydroxyl group of 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone is of particular academic significance due to its influence on the compound's chemical properties and its role as a key site for further molecular modifications.

The hydroxyl group can act as both a hydrogen bond donor and acceptor, which can be crucial for the interaction of the molecule with biological targets such as enzymes and receptors. Furthermore, this hydroxyl group provides a reactive handle for the synthesis of a wide range of derivatives through reactions such as etherification and esterification. This allows for the systematic exploration of structure-activity relationships (SAR), where modifications at the 7-position can be correlated with changes in biological activity.

For example, the alkylation of the 7-hydroxyl group is a key step in the synthesis of the antipsychotic drug aripiprazole. google.com The specific nature of the substituent at this position has been shown to be a critical determinant of the drug's pharmacological profile. Research has also demonstrated that derivatives formed by reacting the 7-hydroxyl group with various substituted benzoyl chlorides exhibit antibacterial activity.

Current Research Trajectories and Scholarly Relevance of 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone

The scholarly relevance of 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone continues to be significant, with current research exploring its potential in new therapeutic areas. The growing demand for this compound in the pharmaceutical industry is a key driver of ongoing research and development. datainsightsmarket.com

Recent research has focused on the design and synthesis of novel derivatives with potential applications in the treatment of complex diseases. For instance, new hybrid compounds incorporating the 3,4-dihydro-2(1H)-quinolinone scaffold have been designed as multifunctional agents for the potential treatment of Alzheimer's disease. nih.gov Other recent studies have explored the development of novel 3,4-dihydro-2(1H)-quinolinone sulfonamide derivatives as potential tubulin polymerization inhibitors with anti-cancer activity. mdpi.com

The versatility of the 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone molecule as a starting material for the synthesis of complex molecules ensures its continued importance in academic and industrial research. The development of more efficient and environmentally friendly synthetic methods for this compound is also an active area of investigation. organic-chemistry.org As our understanding of the molecular basis of diseases evolves, it is likely that the 3,4-dihydro-2(1H)-quinolinone scaffold, and specifically the 7-hydroxy derivative, will continue to be a valuable tool in the discovery of new therapeutic agents.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

7-hydroxy-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-7-3-1-6-2-4-9(12)10-8(6)5-7/h1,3,5,11H,2,4H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKLSFDWYIBUGNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382941 | |

| Record name | 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22246-18-0 | |

| Record name | 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22246-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxy-3,4-dihydrocarbostyril | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022246180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-HYDROXY-3,4-DIHYDROCARBOSTYRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VFU6XCR3Q3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 3,4 Dihydro 7 Hydroxy 2 1h Quinolinone

Established Synthetic Pathways for 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone

Several foundational routes have been established for the synthesis of 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone, each with distinct advantages and limitations. These methods primarily rely on intramolecular cyclization reactions.

The Mayer-Shigematsu cyclization represents a foundational approach to synthesizing the 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone core. The original method, developed by Mayer et al., involves the high-temperature reaction of N-(3-hydroxyphenyl)-3-chloropropionamide with aluminum chloride (AlCl₃). google.com This intramolecular Friedel-Crafts alkylation proceeds via a melt phase at temperatures between 160–180°C. A significant drawback of this original protocol is the formation of a mixture of isomers, yielding 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone and its structural isomer, 5-hydroxy-3,4-dihydro-2(1H)-quinolinone, typically in a 3:2 ratio.

A key methodological advancement was introduced by Shigematsu et al., who modified the catalytic system by adding potassium chloride (KCl) and sodium chloride (NaCl) to the AlCl₃. google.com This addition allowed the reaction to proceed efficiently at a slightly lower temperature range of 155–165°C, reducing the reaction time to one hour. google.com Despite this improvement, the reaction still produces a mixture of isomers, necessitating chromatographic separation to isolate the desired 7-hydroxy product.

Further advancements have focused on improving regioselectivity and reaction conditions. One approach involves starting with m-anisidine (B1676023), which undergoes N-acylation followed by an intramolecular Friedel-Crafts alkylation. chinjmap.com This method achieves a total yield of 59% but still requires chromatographic separation to remove by-products. chinjmap.com Another variation uses N-(3-methoxyphenyl)-3-chloropropionamide as the starting material, which, upon reaction with AlCl₃, undergoes both demethylation and cyclization to yield the target compound with high purity (99.3%), circumventing the issue of isomer formation. google.com

| Method | Starting Material | Catalyst/Reagents | Temperature (°C) | Yield/Purity | Notes |

| Mayer (1927) | N-(3-hydroxyphenyl)-3-chloropropionamide | AlCl₃ | 160-180 | Forms a 3:2 mixture of 7-hydroxy and 5-hydroxy isomers. google.com | Exothermic reaction in a melt phase. |

| Shigematsu (1961) | N-(3-hydroxyphenyl)-3-chloropropionamide | AlCl₃, KCl, NaCl | 155-165 | 72-78% purity before separation. google.com | Addition of salts allows for lower temperature and shorter reaction time. |

| Modified Friedel-Crafts | N-(3-methoxyphenyl)-3-chloropropionamide | AlCl₃ (5 eq) | 120-165 | 61-62% yield, 99.3-99.4% purity. google.com | Avoids isomer formation by starting with a methoxy-protected phenol. |

The use of o-aminobenzyl alcohol derivatives provides an alternative pathway to the dihydroquinolinone scaffold. dntb.gov.ua A domino reaction sequence involving N-Ts-2-aminobenzyl alcohols and Meldrum's acids has been developed for the synthesis of 3,4-dihydroquinolin-2-one structures. researchgate.net This process is initiated by the base-mediated formation of an aza-ortho-quinone methide intermediate from the N-Ts-2-aminobenzyl alcohol. This intermediate then undergoes a conjugate addition with the enolate of Meldrum's acid, followed by cyclization and the elimination of acetone (B3395972) and carbon dioxide to form the dihydroquinolinone ring. The N-tosyl group can subsequently be removed under acidic conditions (H₂SO₄) to yield the unprotected 3,4-dihydro-2(1H)-quinolinone. While this method is versatile for the general class of compounds, its specific application to produce the 7-hydroxy substituted variant requires the use of appropriately substituted 2-aminobenzyl alcohol precursors. researchgate.net

Intramolecular Friedel-Crafts reactions are a cornerstone in the synthesis of 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone. nih.govrsc.org As detailed in the Mayer-Shigematsu method, the reaction involves an electrophilic aromatic substitution where a Lewis acid, typically AlCl₃, facilitates the cyclization of an N-aryl-3-chloropropionamide derivative. google.com The reaction is driven by the formation of a stable six-membered lactam ring. google.com

Aminolysis serves as a crucial final step in certain synthetic strategies for 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone. This chemical transformation is particularly employed in routes that first construct a related heterocyclic system, such as a chromanone, which is then converted to the desired lactam. google.com

In a patented synthetic method starting from resorcinol (B1680541), the key intermediate 7-hydroxy-chroman-2-one is synthesized via a Friedel-Crafts reaction. google.com The final conversion to 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone is achieved through aminolysis. This is accomplished by treating the 7-hydroxy-chroman-2-one with ammonia (B1221849) gas in an alcohol solvent, such as methanol, under pressure (e.g., 0.5 MPa) and elevated temperature (70-80°C). google.com The ammonia attacks the ester carbonyl, leading to ring-opening followed by recyclization to form the more stable amide bond of the quinolinone ring system, yielding the final product with high efficiency (87.0% yield for this step). google.com

Oxidation reactions provide a strategic approach to synthesizing dihydroquinolin-2(1H)-ones from different precursors. One innovative method involves the 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) mediated oxidation of a tetrahydroquinolinone precursor to yield the corresponding quinolinone. asianpubs.org While this specific example leads to the unsaturated quinolin-2(1H)-one, the principle of using oxidation is relevant. asianpubs.orgresearchgate.net

More directly applicable to the dihydroquinolinone core, tandem reactions involving oxidation have been developed. For instance, an oxone-mediated direct arylhydroxylation of activated alkenes has been shown to produce hydroxyl-containing 3,4-dihydroquinolin-2-ones. rsc.org This process involves a tandem epoxidation and a subsequent Friedel–Crafts alkylation, where oxone acts as both the oxidant and a proton source. rsc.org Other strategies use oxidants like potassium persulfate (K₂S₂O₈) in metal-free protocols to initiate tandem cyclization of N-arylcinnamamides, leading to 3,4-disubstituted dihydroquinolin-2(1H)-ones. mdpi.com These radical-initiated cyclizations demonstrate the utility of oxidation in forming the dihydroquinolinone skeleton. mdpi.com

Innovations and Optimization in 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone Synthesis

Continuous efforts to refine the synthesis of 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone have led to significant innovations aimed at improving yield, purity, cost-effectiveness, and environmental footprint.

A key area of optimization has been the move towards solvent-free conditions to enhance atom economy. One such approach involves heating N-(3-hydroxyphenyl)-3-chloropropionamide with zinc chloride (ZnCl₂) at 170°C, which achieves an 88% conversion rate without the need for a solvent. Another improvement on the classical Friedel-Crafts reaction involves using high-boiling point solvents, which enhances mixing and temperature control, particularly in large-scale preparations. google.com

Significant improvements in purity and yield have been achieved by modifying the starting materials. As mentioned previously, the use of N-(3-methoxyphenyl)-3-chloropropionamide instead of its hydroxylated counterpart circumvents the formation of the 5-hydroxy isomer, yielding a product with over 99% purity directly from the reaction mixture, thereby eliminating the need for complex chromatographic purification. google.com This process has been optimized to give yields in the range of 61-62%. google.com

A novel synthetic route starting from resorcinol, which proceeds via a Friedel-Crafts reaction to form 7-hydroxy-chroman-2-one followed by aminolysis, has been reported with a total yield of 68.7%. google.com This method is highlighted as being simple to operate, using readily available materials, and suitable for industrial-scale production. google.com Additionally, an efficient synthesis starting from 3-hydroxyaniline has been developed, which involves the oxidation of the intermediate 7-hydroxy-1,2,3,4-tetrahydro-2-quinolinone using stoichiometric amounts of DDQ in an aqueous THF medium. This approach is noted for reducing the use of organic solvents and minimizing by-product formation. asianpubs.orgresearchgate.net

| Innovation/Optimization | Starting Material(s) | Key Reagents/Conditions | Reported Yield | Key Advantage(s) |

| Solvent-Free Cyclization | N-(3-hydroxyphenyl)-3-chloropropionamide | ZnCl₂, 170°C | 88% conversion | Improved atom economy, no solvent waste. |

| High-Purity Synthesis | N-(3-methoxyphenyl)-3-chloropropionamide | AlCl₃, 155-165°C | 61-62% | >99% purity, avoids isomer formation and chromatography. google.com |

| Resorcinol Route | Resorcinol, 3-chloropropionyl chloride | AlCl₃, then NH₃/MeOH | 68.7% (total) | Simple operation, suitable for industrialization. google.com |

| DDQ Oxidation Route | 3-Hydroxyaniline | DDQ, THF/aqueous media | High output | Reduced consumption of organic solvents, fewer by-products. asianpubs.orgresearchgate.net |

Chemo- and Regioselective Synthesis Considerations for 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone

The synthesis of 3,4-dihydro-7-hydroxy-2(1H)-quinolinone often involves intramolecular cyclization reactions where chemo- and regioselectivity are critical for achieving high yields of the desired product. A common challenge is the formation of isomeric byproducts, which necessitates precise control over reaction conditions.

One of the foundational methods for synthesizing this compound is the Mayer-Shigematsu Cyclization, which involves the intramolecular Friedel-Crafts alkylation of N-(3-hydroxyphenyl)-3-chloropropionamide. This reaction, however, typically yields a mixture of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and its structural isomer, 5-hydroxy-3,4-dihydro-2(1H)-quinolinone, in a roughly 3:2 ratio. The regioselectivity is influenced by the directing effects of the hydroxyl and amide groups on the aromatic ring.

Alternative synthetic routes have been developed to improve selectivity. A method starting from m-anisidine involves N-acylation followed by an intramolecular Friedel-Crafts alkylation. chinjmap.com While this two-step process can achieve a total yield of 59%, it is still plagued by the formation of by-products that require chromatographic separation. chinjmap.com Another approach utilizes a palladium-catalyzed cyclopropane (B1198618) ring expansion, which offers the advantage of avoiding harsh acidic conditions and tolerating a wider range of functional groups.

A more recent and regioselective method starts with resorcinol, which is first esterified with 3-chloropropionyl chloride. The resulting (3-hydroxyphenyl)-3-chloropropionate then undergoes an intramolecular Friedel-Crafts reaction to form 7-hydroxy-chroman-2-one, which is subsequently converted to the target compound via aminolysis. google.com This multi-step synthesis demonstrates improved regioselectivity by directing the cyclization to the desired position.

Table 1: Comparison of Synthetic Methods for 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone

| Synthetic Method | Starting Material | Key Reaction | Reported Yield | Key Considerations |

|---|---|---|---|---|

| Mayer-Shigematsu Cyclization | N-(3-hydroxyphenyl)-3-chloropropionamide | Intramolecular Friedel-Crafts alkylation | ~60% (mixture of isomers) | Formation of 5-hydroxy isomer necessitates purification. |

| From m-Anisidine | m-Anisidine | N-acylation, Intramolecular Friedel-Crafts alkylation | 59% | By-products require chromatographic separation. chinjmap.com |

| Palladium-Catalyzed Ring Expansion | N-(1'-alkoxy)cyclopropyl-2-haloanilines | Cyclopropane ring expansion | - | Avoids harsh acidic conditions. |

| From Resorcinol | Resorcinol | Esterification, Intramolecular Friedel-Crafts, Aminolysis | 68.7% | Improved regioselectivity. google.com |

Process Optimization for Enhanced Reaction Yields and Efficiency

In the traditional Friedel-Crafts approach using N-(3-methoxyphenyl)-3-chloropropionamide and aluminum chloride (AlCl₃), the reaction temperature and the molar ratio of reactants are critical parameters. google.com Heating the reaction mixture to between 155-165°C for approximately four hours has been found to be effective. google.com The use of additives like sodium chloride can create a more manageable slurry and improve reaction consistency. google.com Post-reaction workup, including quenching with dilute hydrochloric acid and subsequent crystallization, is vital for isolating a product with high purity (over 99%). google.com

Further refinements to this process have been patented, highlighting novel reaction conditions that lead to a substantially pure product, potentially eliminating the need for extensive purification steps. google.com Gradient cooling during crystallization, for example, dissolving the crude product in ethanol (B145695) at an elevated temperature and then slowly cooling, can significantly enhance the purity of the final product.

Flow chemistry offers a modern approach to process optimization. The use of microreactor systems for the AlCl₃-mediated cyclization allows for precise temperature control and significantly reduced reaction times. Residence times of just 8 minutes at 150°C have been shown to achieve an 89% yield, representing a substantial increase in productivity compared to traditional batch reactors.

Table 2: Process Optimization Parameters

| Parameter | Traditional Batch Process | Optimized Batch Process | Flow Chemistry |

|---|---|---|---|

| Catalyst | AlCl₃ google.com | AlCl₃ with NaCl google.com | AlCl₃ |

| Temperature | 155-165°C google.com | 155-165°C google.com | 150°C |

| Reaction Time | 4 hours google.com | 4 hours google.com | 8 minutes |

| Yield | 61.3% google.com | 62.3% google.com | 89% |

| Purity | >99% after purification google.com | >99% after purification google.com | - |

Green Chemistry Principles Applied to 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone Synthesis

The application of green chemistry principles to the synthesis of 3,4-dihydro-7-hydroxy-2(1H)-quinolinone aims to reduce the environmental impact of its production. nih.gov A key area of focus has been the reduction of hazardous waste, particularly the acidic aqueous streams generated from the use of stoichiometric amounts of AlCl₃.

One promising green alternative is the use of ionic liquids, such as 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([BMIM][PF₆]), as recyclable catalysts. This approach has been shown to achieve a 94% yield of the desired product over five reaction cycles, while reducing the consumption of AlCl₃ by 40%. The use of ionic liquids not only minimizes waste but also allows for the recovery and reuse of the catalyst, aligning with the principles of atom economy and waste prevention.

Enzymatic cyclization presents another green avenue, although it is still in the early stages of development. The use of enzymes like Pseudomonas fluorescens amidase can facilitate the conversion of N-(3-hydroxyphenyl)-3-chloropropionamide to 7-hydroxy-3,4-dihydro-2(1H)-quinolinone at mild temperatures and neutral pH. While current conversion rates are low (37%), this method completely eliminates the need for metal catalysts and harsh reaction conditions.

Furthermore, the development of synthetic routes that utilize less hazardous starting materials and solvents is an ongoing effort in the field. google.com For example, a synthesis starting from 3-hydroxy aniline (B41778) and using stoichiometric quantities of 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) in aqueous media has been developed to produce 7-hydroxyquinolin-2(1H)-one, a related compound, with reduced organic solvent consumption. researchgate.netasianpubs.org

Derivatization and Functionalization Strategies of 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone

3,4-Dihydro-7-hydroxy-2(1H)-quinolinone serves as a versatile scaffold for the synthesis of a wide range of derivatives with potential therapeutic applications. Derivatization strategies typically target the 7-hydroxyl group and the dihydroquinolinone core.

Chemical Reactions Involving the 7-Hydroxyl Group

The 7-hydroxyl group is a common site for functionalization, allowing for the introduction of various substituents through reactions such as alkylation and esterification.

Alkylation of the 7-hydroxyl group is a key step in the synthesis of several important pharmaceutical compounds. google.com For example, reaction with 1,4-dibromobutane (B41627) in the presence of a base like potassium carbonate yields 7-(4-bromobutoxy)-3,4-dihydroquinolinone. google.com This intermediate can then be further reacted with various amines to produce a diverse library of compounds. google.com Similarly, alkylation with other dihaloalkanes, such as 1,3-dibromopropane, 1,5-dibromopentane, and 1,6-dibromohexane, has been employed to create flexible linker chains for attaching other functional moieties. researchgate.net

Esterification of the 7-hydroxyl group with substituted benzoyl chlorides leads to the formation of 2-oxo-1,2,3,4-tetrahydroquinolin-7-yl benzoate (B1203000) derivatives. These reactions are typically carried out in the presence of a base to facilitate the nucleophilic attack of the hydroxyl group on the acyl chloride.

Modifications of the Dihydroquinolinone Core

Oxidative aromatization of the dihydroquinolinone ring is a common transformation that leads to the corresponding quinolin-2(1H)-one derivatives. researchgate.net This can be achieved using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or transition-metal-activated persulfate salts. researchgate.net

The nitrogen atom of the lactam can be functionalized, for example, by reaction with benzyl (B1604629) bromides or (2-bromoethyl)-benzene using a strong base like sodium hydride in an appropriate solvent such as dimethylformamide (DMF). researchgate.net This allows for the introduction of hydrophobic groups, which can be important for biological activity. researchgate.net

Synthesis of Advanced 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone Derivatives and Analogues

The combination of modifications at the 7-hydroxyl group and the dihydroquinolinone core has led to the synthesis of a wide array of advanced derivatives and analogues. researchgate.net These multi-step synthetic strategies often involve a building-block approach, where different fragments are sequentially added to the core structure.

For instance, a common strategy involves first alkylating the 7-hydroxyl group with a dihaloalkane, followed by reaction of the terminal halide with a cyclic amine like morpholine (B109124) or piperidine (B6355638). researchgate.net The final step then involves N-alkylation of the dihydroquinolinone core with a substituted benzyl bromide. researchgate.net This modular approach allows for the systematic exploration of structure-activity relationships by varying the nature of the linker chain, the cyclic amine, and the substituent on the benzyl group. researchgate.net

These synthetic efforts have yielded compounds with a range of biological activities, highlighting the importance of 3,4-dihydro-7-hydroxy-2(1H)-quinolinone as a privileged scaffold in medicinal chemistry. researchgate.net

Pharmacological Profile and Biological Activities of 3,4 Dihydro 7 Hydroxy 2 1h Quinolinone

Overview of Bioactive Properties of 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone and its Derivatives

The 3,4-dihydro-2(1H)-quinolinone scaffold is a key structural component in numerous pharmacologically active compounds, including some that have received FDA approval. nih.gov Derivatives of this core structure exhibit a broad spectrum of biological activities, impacting both central and peripheral tissues. These activities include, but are not limited to, phosphodiesterase inhibition, β-adrenergic receptor blockade, and vasopressin receptor antagonism. nih.gov

Notably, 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone itself has been identified as a weak inhibitor of monoamine oxidase A (MAO-A). medchemexpress.com Its structural framework also serves as a versatile starting point for the synthesis of more complex molecules with potential therapeutic applications. For instance, it is a precursor in the synthesis of the antipsychotic medication aripiprazole (B633). chemicalbook.com Furthermore, certain derivatives have been investigated for their potential as antitumor agents. chemicalbook.com The versatility of this scaffold in drug design underscores its importance in the ongoing search for new and effective treatments for a variety of disorders. nih.gov

Neuropharmacological Activities

The 3,4-dihydro-2(1H)-quinolinone scaffold and its derivatives have been extensively studied for their effects on the central nervous system, demonstrating a range of neuropharmacological activities.

Monoamine Oxidase (MAO) Inhibition Profile (MAO-A and MAO-B)

3,4-Dihydro-7-hydroxy-2(1H)-quinolinone itself is a weak inhibitor of monoamine oxidase A (MAO-A), with an IC50 of 183 μM, and shows no inhibitory effect on MAO-B. medchemexpress.com However, derivatives of the 3,4-dihydro-2(1H)-quinolinone structure have been found to be highly potent and selective inhibitors of MAO-B. nih.gov

A study of various 3,4-dihydro-2(1H)-quinolinone derivatives revealed that many are potent MAO-B inhibitors with IC50 values in the nanomolar range. nih.gov For example, 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone demonstrated an IC50 value of 2.9 nM for MAO-B, with a 2750-fold selectivity over MAO-A. nih.gov Structure-activity relationship studies have indicated that substitution at the C7 position of the quinolinone ring generally leads to more potent MAO-B inhibition compared to substitution at the C6 position. nih.gov Specifically, a benzyloxy substituent at the C7 position was found to be more favorable for potent inhibition. nih.gov

Further research on C6- and C7-substituted 3,4-dihydro-2(1H)-quinolinone derivatives has confirmed their potential as highly potent and selective MAO-B inhibitors. nih.gov One of the most potent inhibitors identified in a series of 14 derivatives, compound 3a, exhibited an exceptionally low IC50 value of 0.0014 µM for MAO-B, with selectivities for MAO-B over MAO-A ranging from 99 to 40,000-fold. nih.gov

Table 1: MAO Inhibition Profile of Selected 3,4-Dihydro-2(1H)-quinolinone Derivatives

| Compound | Target | IC50 | Selectivity |

|---|---|---|---|

| 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone | MAO-A | 183 μM medchemexpress.com | Weak MAO-A inhibitor, no effect on MAO-B medchemexpress.com |

| 7-(3-Bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone | MAO-B | 2.9 nM nih.gov | 2750-fold for MAO-B over MAO-A nih.gov |

| Compound 3a (a C6/C7 substituted derivative) | MAO-B | 0.0014 µM nih.gov | 99 to 40,000-fold for MAO-B over MAO-A nih.gov |

Acetylcholinesterase (AChE) Inhibition by 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone Derivatives

Derivatives of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one have been synthesized and evaluated for their ability to inhibit cholinesterase enzymes, which are key targets in the management of Alzheimer's disease. nih.gov In a study where a series of diversely functionalized quinolinones were screened, several derivatives demonstrated significant inhibitory activity against human recombinant acetylcholinesterase (hrAChE). nih.gov

Specifically, compounds were synthesized through the Mitsunobu reaction or O-alkylation of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one. nih.gov Among the tested compounds, DQN7, a derivative of the 3,4-dihydro-2(1H)-quinolinone core, showed high inhibition of hrAChE, with 88-95% inhibition at a 10 µM concentration, and moderate inhibition of human recombinant butyrylcholinesterase (hrBuChE) at 45-65% at the same concentration. nih.gov This highlights the potential of this scaffold in developing agents for Alzheimer's therapy. nih.gov

Table 2: Acetylcholinesterase Inhibition by a 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone Derivative

| Compound | Target | Inhibition at 10 µM |

|---|---|---|

| DQN7 | hrAChE | 88-95% nih.gov |

| DQN7 | hrBuChE | 45-65% nih.gov |

Modulation of Serotonin (B10506) and Dopamine (B1211576) Receptors by the 3,4-Dihydro-2(1H)-quinolinone Scaffold

The 3,4-dihydro-2(1H)-quinolinone scaffold is a core component of several compounds that interact with serotonin and dopamine receptors. nih.gov Aripiprazole, an FDA-approved drug, is a notable example that contains this moiety and functions as a modulator of these neurotransmitter systems. nih.gov

Research has focused on synthesizing and evaluating new derivatives of 3,4-dihydroquinolin-2(1H)-one as potential modulators of the dopamine D2 receptor (D2R). mdpi.com In one study, a series of new derivatives were synthesized and tested for their D2R affinity. mdpi.com Among them, compound 5e, 1-(3-Thiomorpholinopropyl)-3,4-dihydroquinolin-2(1H)-one, showed the highest affinity for the D2R. mdpi.com While the affinity was reduced compared to a reference compound, molecular modeling suggested a different binding mode, indicating the potential for further optimization of this scaffold to achieve desired receptor interactions. mdpi.com The interaction between the serotonergic and dopaminergic systems is complex, with serotonin modulating dopamine release through various receptor subtypes, and the 3,4-dihydro-2(1H)-quinolinone scaffold provides a versatile platform for developing agents that can fine-tune these interactions. nih.gov

Excitatory Amino Acid Receptor Antagonism (NMDA, AMPA) by 3,4-Dihydro-2(1H)-quinolinone Analogues

While direct studies on 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone's activity at NMDA and AMPA receptors are not specified, the broader class of quinolinone analogues has been investigated for antagonism of these excitatory amino acid receptors. For instance, certain decahydroisoquinoline (B1345475) derivatives, which share some structural similarities with the quinolinone core, have been evaluated for their effects on NMDA and AMPA receptors in the context of neurological conditions. nih.gov

Research has shown that NMDA receptor antagonists can impair the acquisition of certain learned behaviors, while AMPA receptor antagonists can disrupt the performance of those behaviors. nih.gov Specifically, antagonism of NMDA receptors in the nucleus accumbens core has been found to block the acquisition of a Pavlovian conditioned response, whereas AMPA receptor antagonism in the same brain region disrupts the expression of that response. nih.gov This suggests that different receptor subtypes within the excitatory amino acid system play distinct roles in learning and memory processes, and that quinolinone-based structures could potentially be designed to selectively target these receptors.

Sigma Receptor (σ1R, σ2R) Modulation by 3,4-Dihydro-2(1H)-quinolinone Derivatives

Derivatives of 3,4-dihydro-2(1H)-quinolinone have emerged as potent and selective modulators of sigma receptors, particularly the sigma-1 receptor (σ1R). nih.gov A series of novel 3,4-dihydro-2(1H)-quinolinone derivatives were synthesized and evaluated for their binding affinity to both sigma-1 and sigma-2 receptors. nih.govdrugbank.com

Structure-activity relationship studies led to the identification of a promising derivative, 7-(3-(piperidin-1-yl)propoxy)-1-(4-fluorobenzyl)-3,4-dihydro-2(1H)-quinolinone (compound 35), which exhibited a high binding affinity for the sigma-1 receptor with a Ki value of 1.22 nM and a remarkable 1066-fold selectivity over the sigma-2 receptor. nih.govdrugbank.com This compound was further characterized as a sigma-1 receptor antagonist and demonstrated potential as an analgesic. nih.govdrugbank.com The design of these derivatives often involves combining the 3,4-dihydro-2(1H)-quinolinone moiety with a basic amino group, a key pharmacophoric feature for sigma-1 receptor ligands. researchgate.net Another compound, OPC-14523, which also contains the 3,4-dihydroxy-2(1H)-quinolinone structure, has been shown to bind to the sigma-1 receptor with a nanomolar affinity (IC50 = 47 nM). researchgate.net

Table 3: Sigma Receptor Binding Affinity of Selected 3,4-Dihydro-2(1H)-quinolinone Derivatives

| Compound | Target | Ki (nM) | Selectivity |

|---|---|---|---|

| 7-(3-(piperidin-1-yl)propoxy)-1-(4-fluorobenzyl)-3,4-dihydro-2(1H)-quinolinone (35) | σ1R | 1.22 nih.govdrugbank.com | 1066-fold over σ2R nih.govdrugbank.com |

| OPC-14523 | σ1R | 47 (IC50) researchgate.net | Not specified |

Antidepressant-like Effects of 3,4-Dihydro-2(1H)-quinolinone Derivatives

A series of 1-[ω-(4-substituted phenyl-1-piperazinyl)alkyl]-3,4-dihydro-2(1H)-quinolinone derivatives have been synthesized and evaluated for their potential as novel antidepressants. nih.gov In a study aimed at developing antidepressants with central nervous system-stimulating activity, researchers prepared these derivatives and tested their effects on sleep and recovery from concussion-induced coma in mice. nih.gov Among the synthesized compounds, 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone hydrochloride and its mesylate salt demonstrated notable activity by reducing both sleeping time and recovery time from coma. nih.gov These compounds also showed antidepressant-like activity in the forced swimming test in mice by reducing immobility time after a single administration. nih.gov

Further research into structurally diverse derivatives of 7-[4-{4-(2,3-dichlorophenyl) piperazine-1-yl} butoxy]-3,4-dihydro-1H-quinolin-2-one also revealed significant antidepressant activity in the forced-swimming test. nih.gov Additionally, certain quinoline- and isoquinoline-sulfonamide analogs of aripiprazole, which incorporate the quinolinone structure, have been shown to produce significant antidepressant effects in mice. acs.org Specifically, N-(3-(4-(2,3-dichlorophenyl)piperazin-1-yl)propyl)quinoline-7-sulfonamide and N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)isoquinoline-3-sulfonamide displayed these properties. acs.org

| Compound/Derivative | Test Model | Observed Effect | Reference |

| 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone hydrochloride | Forced-swimming test (mice) | Reduced immobility time | nih.gov |

| Derivatives of 7-[4-{4-(2,3-dichlorophenyl) piperazine-1-yl} butoxy]-3,4-dihydro-1H-quinolin-2-one | Forced-swimming test (mice) | Significant antidepressant activity | nih.gov |

| N-(3-(4-(2,3-dichlorophenyl)piperazin-1-yl)propyl)quinoline-7-sulfonamide | Forced-swimming test (mice) | Significant antidepressant activity | acs.org |

| N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)isoquinoline-3-sulfonamide | Forced-swimming test (mice) | Significant antidepressant activity | acs.org |

Anticonvulsant Properties Exhibited by 3,4-Dihydro-2(1H)-quinolinone Analogues

To explore the anticonvulsant potential of quinoline (B57606) derivatives, a series of 7-alkoxy-4,5-dihydro- nih.govnih.govnih.govtriazolo[4,3-a]quinoline-1(2H)-one derivatives were synthesized using 7-hydroxyl-3,4-dihydro-2(1H)-quinoline as a starting material. mdpi.com These compounds were evaluated for their ability to protect against maximal electroshock (MES)-induced seizures in mice. mdpi.com

Among the synthesized analogues, 7-benzyloxyl-4,5-dihydro- nih.govnih.govnih.govthiazolo[4,3-a]quinoline-1(2H)-one (compound 3f) emerged as one of the most active compounds. mdpi.com In the anti-MES potency test, this compound demonstrated a median effective dose (ED₅₀) of 12.3 mg/kg. mdpi.com It also showed a favorable safety profile in preclinical tests. mdpi.com Further evaluation revealed that compound 3f possessed significant oral activity against MES-induced seizures in mice, highlighting its potential as a lead molecule for developing new anticonvulsant drugs. mdpi.com

| Compound/Analogue | Test Model | Median Effective Dose (ED₅₀) | Reference |

| 7-benzyloxyl-4,5-dihydro- nih.govnih.govnih.govthiazolo[4,3-a]quinoline-1(2H)-one | Maximal Electroshock (MES) test (mice) | 12.3 mg/kg | mdpi.com |

Antimicrobial and Antifungal Activities

Antibacterial Efficacy against Gram-Positive and Gram-Negative Pathogens (e.g., Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli)

Derivatives of 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone have been explored for their antibacterial properties. Specifically, 2-oxo-1,2,3,4-tetrahydroquinolin-7-yl benzoate (B1203000) derivatives, synthesized from the parent compound, have demonstrated antibacterial activity against several pathogens. These derivatives were effective against the Gram-positive bacteria Bacillus subtilis and Staphylococcus aureus.

| Derivative Class | Bacterial Strain | Activity |

| 2-oxo-1,2,3,4-tetrahydroquinolin-7-yl benzoates | Bacillus subtilis | Antibacterial |

| 2-oxo-1,2,3,4-tetrahydroquinolin-7-yl benzoates | Staphylococcus aureus | Antibacterial |

Antifungal Potential Investigations

The 3,4-dihydro-2(1H)-quinolinone scaffold has been utilized to develop novel antifungal agents. A series of derivatives containing a butenediamide fragment were designed as potential chitin (B13524) synthase inhibitors. nih.gov In vitro screening revealed that these compounds possessed inhibitory potency against chitin synthase and exhibited antifungal activity, particularly against Candida albicans. nih.gov Notably, the antifungal effects of several synthesized compounds against C. albicans were comparable to the standard drug fluconazole (B54011) and superior to polyoxin (B77205) B. nih.gov These compounds also showed synergistic effects when combined with fluconazole and polyoxin B. nih.gov It was also noted that these specific derivatives did not show activity against selected bacterial strains, indicating selective antifungal action. nih.gov

| Derivative Class | Fungal Strain | Observed Effect | Reference |

| 3,4-dihydro-2(1H)-quinolinone derivatives with butenediamide fragment | Candida albicans | Excellent antifungal activity, comparable to fluconazole | nih.gov |

Anticancer and Antitumor Activities

Cytotoxic Effects on Diverse Cancer Cell Lines

3,4-Dihydro-7-hydroxy-2(1H)-quinolinone has been identified as an antitumor agent. nih.govchemicalbook.com It is also described as a hydroxyindole analog that can inhibit tyrosinase in melanoma. nih.govchemicalbook.com

Furthermore, derivatives of the broader quinolone class have shown cytotoxic effects against various cancer cell lines. For instance, the selenodiazoloquinolone derivative, 7-ethyl 9-ethyl-6-oxo-6,9-dihydro nih.govnih.govacs.orgselenadiazolo[3,4-h]quinoline-7-carboxylate (E2h), demonstrated significant cytotoxic activity against leukemia cell lines (L1210 and HL-60), adenocarcinomic human alveolar basal epithelial cells (A549), and cervical cancer cells (HeLa). nih.gov This particular derivative was found to induce apoptotic death in cancer cells. nih.gov

Another study focused on 7-hydroxy-3,4-dihydrocadalene, a compound with structural similarities, which inhibited the viability of the MCF7 breast cancer cell line in a concentration and time-dependent manner. chemicalbook.com This effect was linked to the induction of oxidative stress. chemicalbook.com

| Compound/Derivative | Cancer Cell Line | Observed Effect | Reference |

| 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone | Melanoma | Antitumor agent, tyrosinase inhibitor | nih.govchemicalbook.com |

| 7-ethyl 9-ethyl-6-oxo-6,9-dihydro nih.govnih.govacs.orgselenadiazolo[3,4-h]quinoline-7-carboxylate (E2h) | L1210 and HL-60 (Leukemia), A549 (Lung Adenocarcinoma), HeLa (Cervical Cancer) | Significant cytotoxic activity, induction of apoptosis | nih.gov |

| 7-hydroxy-3,4-dihydrocadalene | MCF7 (Breast Cancer) | Inhibition of cell viability via oxidative stress | chemicalbook.com |

Mechanisms of Apoptosis Induction in Malignant Cells

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Its deregulation is a hallmark of cancer, contributing to tumor development, progression, and resistance to therapies. nih.gov Therapeutic strategies often aim to reactivate apoptotic pathways in cancer cells. nih.gov The process is morphologically characterized by cell shrinkage, membrane budding, and chromatin condensation, all while maintaining plasma membrane integrity to prevent inflammation. nih.gov

Apoptosis is primarily mediated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-dependent) pathways. mdpi.com The oncosuppressor protein p53 plays a central role in responding to cellular stress, and its activation can trigger both apoptotic pathways. nih.gov

Studies on related compounds suggest that the induction of oxidative stress is a key mechanism for initiating apoptosis. For instance, the natural product 7-hydroxy-3,4-dihydrocadalene has been shown to exert cytotoxic effects on breast cancer cells by significantly increasing intracellular reactive oxygen species (ROS) and inducing lipid peroxidation. nih.gov This pro-oxidant action is proposed as the primary driver of apoptosis, which is further evidenced by the increased activity of caspases-3 and -9, key executioner enzymes in the apoptotic cascade. nih.gov The compound also appears to impact mitochondrial function, reducing ATP synthesis and promoting mitochondrial uncoupling, which can further contribute to ROS production and cell death. nih.gov

Polyphenolic compounds, in general, are known to induce apoptosis in tumor cells. mdpi.com Derivatives of quinazolin-4(3H)-one, another related heterocyclic structure, have shown significant cytotoxicity against cancerous cell lines while remaining compatible with normal cells. nih.gov The anticancer activity of these molecules is often linked to their ability to trigger apoptosis, with some derivatives of ferulic acid, a phenolic acid, causing the activation of both caspase-8 (a key initiator of the extrinsic pathway) and caspase-9 (a key initiator of the intrinsic pathway). mdpi.com

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibition by Dihydroquinolinone Analogues in Glioblastoma Multiforme

Glioblastoma multiforme (GBM) is an aggressive and challenging-to-treat brain tumor characterized by extensive angiogenesis, the formation of new blood vessels that support tumor growth. nih.govresearchgate.net This process is primarily regulated by the interaction between Vascular Endothelial Growth Factor A (VEGF-A) and its receptor, VEGFR2. nih.gov Consequently, inhibiting the VEGFR2 signaling pathway is a critical therapeutic strategy for GBM. nih.gov

Recent research has focused on synthesizing and evaluating novel analogues of 3,4-dihydroquinolin-2(1H)-one as potential VEGFR2 inhibitors for glioblastoma treatment. nih.govresearchgate.net A 2025 study synthesized 23 new analogues, which were then tested for their efficacy against U87-MG and U138-MG glioblastoma cell lines. nih.govnih.gov In silico molecular docking and dynamics studies confirmed that these compounds could establish strong interactions within the VEGFR2 kinase binding pocket. nih.govresearchgate.net

Several of the synthesized analogues demonstrated significant antiproliferative effects. nih.govnih.gov The most potent compounds exhibited markedly higher efficacy than the standard chemotherapy agent, temozolomide (B1682018) (TMZ). nih.govresearchgate.net The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, highlight the superior potency of these novel analogues. nih.govnih.gov

| Compound | Cell Line | IC50 Value (μM) |

|---|---|---|

| Analogue 4m | U87-MG | 4.20 |

| U138-MG | ||

| Analogue 4u | U87-MG | 7.96 |

| U138-MG | ||

| Analogue 4q | U87-MG | 8.00 |

| U138-MG | ||

| Analogue 4t | U87-MG | 10.48 |

| U138-MG | ||

| Temozolomide (TMZ) | U87-MG | 92.90 |

| U138-MG | 93.09 |

Data sourced from a study on 3,4-dihydroquinolin-2(1H)-one analogues as VEGFR2 inhibitors. nih.govresearchgate.netnih.gov

These findings underscore the potential of 3,4-dihydroquinolin-2(1H)-one analogues as a promising class of VEGFR2-targeting agents for the treatment of glioblastoma. nih.govresearchgate.net

Anti-inflammatory Potential Investigations

Quinoline and quinolone derivatives are known to possess diverse pharmacological properties, including anti-inflammatory activity. nih.govresearchgate.net Research into compounds structurally related to 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone has provided insights into their anti-inflammatory mechanisms.

A study on 7-hydroxy-6-methoxyquinolin-2(1H)-one, isolated from the bark of Spondias pinnata, demonstrated significant anti-inflammatory effects in a lipopolysaccharide (LPS)-stimulated murine macrophage model. nih.gov The compound effectively suppressed the overproduction of key pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.gov The mechanism behind this activity was linked to the inhibition of NF-κB (nuclear factor-kappa B) activation. nih.gov Confocal microscopy and Western blotting showed that the compound caused a dose-dependent reduction of NF-κB in the nucleus, thereby preventing the transcription of pro-inflammatory genes. nih.gov

Furthermore, investigations into 4-hydroxy-2-quinolinone derivatives have identified them as multi-target agents with both anti-inflammatory and antioxidant activities. nih.gov Synthetic carboxamide analogues of 4-hydroxy-2-quinolinone have shown potent inhibition of the lipoxygenase (LOX) enzyme, a key player in the inflammatory cascade. nih.gov

Some tetrahydroquinoline derivatives have also been evaluated for their anti-inflammatory potential through in vitro nitric oxide (NO) scavenging assays, with the most active compounds demonstrating up to 85% scavenging activity at a 50 µM concentration. researchgate.net This ability to reduce NO levels suggests a potential mechanism for alleviating inflammation. researchgate.net

Antioxidant Activity and Modulation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. nih.gov Compounds that can modulate oxidative stress are of significant therapeutic interest. The quinolinone scaffold has been a foundation for developing molecules with notable antioxidant properties. nih.gov

Research groups have synthesized and investigated N-substituted-4-hydroxy-2-quinolinones for their dual role as antioxidant and anti-inflammatory agents. nih.gov One study highlighted a quinolinone carboxamide and a hybrid molecule containing acetylated ferulic acid as potent multi-target agents. nih.gov These compounds exhibited strong antioxidant effects, including 100% and 97% inhibition of lipid peroxidation, respectively, and significant radical scavenging activity. nih.gov

The link between antioxidant/pro-oxidant activity and anticancer effects is well-established. nih.gov As mentioned previously, the cytotoxicity of 7-hydroxy-3,4-dihydrocadalene against breast cancer cells is directly attributed to its ability to induce oxidative stress, leading to apoptosis. nih.gov This involves a significant increase in intracellular ROS levels and lipid peroxidation. nih.gov

In a different approach, researchers have developed new polyphenolic derivatives of quinazolin-4(3H)-one to enhance antioxidant capacity. nih.gov By incorporating a pyrogallol (B1678534) (1,2,3-trihydroxybenzene) moiety, the resulting compounds showed high antioxidant activity, in some cases superior to standards like ascorbic acid and Trolox. nih.gov This suggests that the strategic addition of phenolic hydroxyl groups to a quinolinone-related core can significantly boost its ability to combat oxidative stress.

Mechanisms of Action of 3,4 Dihydro 7 Hydroxy 2 1h Quinolinone

Elucidation of Molecular Targets and Pathways of 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone

The pharmacological versatility of the 3,4-dihydro-2(1H)-quinolinone scaffold, to which 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone belongs, is evident from its presence in numerous clinically significant drugs. nih.gov This structural motif is associated with a broad spectrum of biological activities, targeting both central and peripheral tissues. The core pathways influenced by this class of compounds include those modulated by phosphodiesterases, β-adrenergic receptors, and vasopressin receptors. nih.gov

A primary molecular pathway associated with 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone is the dopaminergic and serotonergic system. This is strongly suggested by its role as a direct precursor in the synthesis of Aripiprazole (B633), an atypical antipsychotic drug known to act on dopamine (B1211576) and serotonin (B10506) receptors. chemicalbook.comgoogle.commdpi.com Derivatives of the parent compound have been specifically designed and evaluated as modulators of the dopamine D2 receptor. mdpi.com

Furthermore, 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone has been identified as an antitumor agent and a hydroxyindole analog that inhibits tyrosinase, indicating its interaction with pathways related to cell proliferation and melanogenesis. chemicalbook.com Its derivatives have also been explored as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR2), a key component in angiogenesis pathways critical for tumor growth. nih.govnih.gov This suggests that the compound's antitumor effects may be mediated, at least in part, through the inhibition of new blood vessel formation.

Detailed Analysis of Enzymatic Inhibition Mechanisms

The biological effects of 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone and its derivatives are significantly mediated through the inhibition of various key enzymes.

Monoamine Oxidase (MAO): Derivatives of 3,4-dihydro-2(1H)-quinolinone have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B). Structure-activity relationship studies show that substitution on the C7 position of the quinolinone ring generally leads to more potent MAO-B inhibition compared to substitution on the C6 position. For instance, 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone is a highly potent MAO-B inhibitor with a 2750-fold selectivity over the MAO-A isoform.

Acetylcholinesterase (AChE): The 3,4-dihydro-2(1H)-quinolinone core structure is known to interact with acetylcholinesterase. Derivatives have been synthesized by attaching different amino-containing side chains to the 7-hydroxy position to enhance AChE inhibitory activity, which is a key strategy in managing Alzheimer's disease.

DNA Gyrase: The quinolone scaffold, a close relative of the quinolinone core, is well-known for its antimicrobial properties, which often involve the inhibition of DNA gyrase. This enzyme is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death.

VEGFR2: Several novel derivatives of 3,4-dihydroquinolin-2(1H)-one have been synthesized and shown to act as inhibitors of VEGFR2. nih.gov These compounds directly bind to VEGFR2, blocking the VEGF-induced signaling pathway that leads to angiogenesis. nih.govresearchgate.net For example, certain hydrazone derivatives of 6-hydroxy-3,4-dihydroquinolin-2(1H)-one demonstrated significant potency in reducing glioblastoma cell viability through VEGFR2 inhibition. nih.gov Compounds 4 and 5 (specific quinolinone derivatives) were found to directly bind to VEGFR2, inhibiting downstream pathways like PI3K/Akt, ERK1/2/p38 MAPK, and FAK. nih.govresearchgate.net

Table 1: Enzymatic Inhibition by 3,4-Dihydro-2(1H)-quinolinone Derivatives

| Derivative | Target Enzyme | IC₅₀ Value | Reference |

|---|---|---|---|

| 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone | MAO-B | 2.9 nM | researchgate.net |

| 4m (a 3,4-dihydroquinolin-2(1H)-one analogue) | VEGFR2 | 4.20 µM | nih.gov |

| 4q (a 3,4-dihydroquinolin-2(1H)-one analogue) | VEGFR2 | 8.00 µM | nih.gov |

| 4t (a 3,4-dihydroquinolin-2(1H)-one analogue) | VEGFR2 | 10.48 µM | nih.gov |

| 4u (a 3,4-dihydroquinolin-2(1H)-one analogue) | VEGFR2 | 7.96 µM | nih.gov |

| Compound 4 (a quinolinone derivative) | VEGFR2 (HUVEC proliferation) | 84.8 µM | nih.gov |

| Compound 5 (a quinolinone derivative) | VEGFR2 (HUVEC proliferation) | 58.1 µM | nih.gov |

Characterization of Receptor Binding and Modulation

The interaction of 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone derivatives with various neurotransmitter and signaling receptors is a cornerstone of their pharmacological profile.

Sigma Receptors: Derivatives of 3,4-dihydro-2(1H)-quinolinone have been specifically designed as ligands for sigma receptors. researchgate.net For example, the derivative OPC-14523 binds to the sigma-1 receptor subtype with a nanomolar affinity (IC₅₀ of 47 nM). researchgate.net Other synthesized derivatives show high affinity and selectivity for the sigma-1 receptor over the sigma-2 subtype. researchgate.net Studies have also demonstrated that certain 1-substituted-3,4-dihydro-2(1H)-quinolinone derivatives act as sigma receptor agonists. acs.org

Dopamine Receptors: Given its connection to Aripiprazole, the quinolinone scaffold is a key pharmacophore for targeting dopamine receptors. nih.gov A series of new 3,4-dihydroquinolin-2(1H)-one derivatives were synthesized and evaluated as potential modulators of the dopamine D2 receptor (D2R), with some compounds showing high affinity. mdpi.com Molecular modeling suggests that these derivatives have a distinct binding mode compared to other known D2R ligands. mdpi.com

Serotonin Receptors: The 3,4-dihydro-2(1H)-quinolinone moiety is found in compounds that interact with serotonin receptors, a mechanism shared by its end-product, Aripiprazole. nih.gov

NMDA Receptors: While direct modulation of NMDA or AMPA receptors by 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone is not well-documented, related heterocyclic structures like quinazolin-4-ones have been shown to act as non-competitive, voltage-independent antagonists of NMDA receptors. nih.gov Additionally, ifenprodil (B1662929) and its analogues, which are also structurally distinct but share some pharmacophoric features, are well-known selective antagonists of the GluN2B subunit of the NMDA receptor. nih.govmdpi.com This suggests that the broader structural class could potentially interact with this receptor system.

Table 2: Receptor Binding Affinity of 3,4-Dihydro-2(1H)-quinolinone Derivatives

| Derivative | Target Receptor | Affinity (IC₅₀ / Kᵢ) | Reference |

|---|---|---|---|

| OPC-14523 | Sigma-1 | IC₅₀ = 47 nM | researchgate.net |

| Compound 35 | Sigma-1 | Kᵢ = 1.3 nM | researchgate.net |

| Compound 35 | Sigma-2 | Kᵢ = 127 nM | researchgate.net |

| Compound 5e | Dopamine D2 | Kᵢ = 150 nM | mdpi.com |

| 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone (34b) | Sigma | Inhibited [³H]DTG binding | acs.org |

Investigation of Cellular and Subcellular Effects

The antitumor properties of 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone and its analogues are manifested through distinct cellular and subcellular events, primarily culminating in apoptosis. chemicalbook.com

Apoptosis Induction: Research on related quinolinone and quinazolinone derivatives demonstrates a clear pro-apoptotic effect in cancer cells. researchgate.netresearchgate.net This is achieved through multiple mechanisms. For instance, certain quinolinone derivatives induce apoptosis in Human Umbilical Vein Endothelial Cells (HUVECs) by increasing the levels of apoptosis-related proteins, including cleaved caspase-3 and PARP. nih.govresearchgate.net

Cell Cycle Arrest: These compounds can impair cell proliferation by inducing cell cycle arrest, typically at the G2/M phase. nih.govresearchgate.netresearchgate.net This effect is often accompanied by an increase in p53 phosphorylation and the upregulation of the cell cycle inhibitor p21. nih.govresearchgate.net

Modulation of Apoptosis-Related Proteins: Studies on structurally similar 3,4-dihydroquinazolinone derivatives have shown that they can cause a significant downregulation of key Inhibitor of Apoptosis Proteins (IAPs), such as Survivin and XIAP, which further promotes programmed cell death. researchgate.net While not the exact compound, a study on 7-hydroxy-3,4-dihydrocadalene showed that its cytotoxic effects were mediated by oxidative stress, leading to increased activity of caspase-3 and caspase-9. nih.gov

Comparative Mechanistic Analysis Across 3,4-Dihydro-2(1H)-quinolinone Derivatives

The pharmacological profile of 3,4-dihydro-2(1H)-quinolinone derivatives can be finely tuned through structural modifications, leading to significant differences in their mechanisms of action.

For MAO Inhibition: The position of substitution on the quinolinone core is critical. Substitution at the C7 position yields significantly more potent and selective MAO-B inhibitors than substitution at the C6 position. Furthermore, the nature of the side chain at C7 is important; a benzyloxy substituent is more favorable for potent inhibition than phenylethoxy or phenylpropoxy groups.

For VEGFR2 Inhibition: The addition of hydrazone moieties to the 6-hydroxy-3,4-dihydroquinolin-2(1H)-one scaffold has been shown to produce potent VEGFR2 inhibitors. nih.gov The specific substitutions on the hydrazone influence the binding affinity and subsequent anti-proliferative activity. nih.gov

For Sigma Receptor Binding: The length of the linker between the quinolinone core and a basic amino moiety dramatically affects affinity. A three-carbon linker attached to the 7-hydroxy group appears optimal for high sigma-1 receptor binding affinity, whereas a shorter two-carbon linker results in inactive compounds. researchgate.net The choice of the terminal amine (e.g., piperidine (B6355638) vs. other cyclic amines) also modulates affinity and selectivity. researchgate.net

For Dopamine D2 Receptor Affinity: Modifications at the N1 position of the quinolinone ring with different alkyl chains terminating in various cyclic amines (pyrrolidine, piperidine, morpholine) result in a range of affinities for the D2 receptor. mdpi.com The specific combination of linker length and the terminal amine dictates the binding potency, with a 4-carbon chain linked to a 2,3-dichlorophenylpiperazine group showing high affinity. mdpi.com

This comparative analysis underscores the high tunability of the 3,4-dihydro-2(1H)-quinolinone scaffold, allowing for the development of derivatives with optimized potency and selectivity for a desired molecular target.

Structure Activity Relationship Sar Studies of 3,4 Dihydro 7 Hydroxy 2 1h Quinolinone Derivatives

Impact of the 7-Hydroxyl Substitution on Biological Activity

The hydroxyl group at the 7-position of the 3,4-dihydro-2(1H)-quinolinone ring is a critical feature for the biological activity of many of its derivatives. This functional group often serves as a key anchoring point for hydrogen bonding within receptor binding sites or as a strategic handle for synthetic modification, allowing for the attachment of various side chains that modulate pharmacological properties. google.com

In the synthesis of the antipsychotic drug aripiprazole (B633), the 7-hydroxyl group of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (7-HQ) is the site of alkylation, where a butoxy side chain is attached to connect to the second major fragment of the molecule. google.com This highlights the position's importance as a synthetic linchpin. The position of the hydroxyl group on the quinolinone ring is also crucial. For instance, during the synthesis of 7-HQ via Friedel-Crafts cyclization, the isomeric 5-hydroxy-3,4-dihydro-2(1H)-quinolinone (5-HQ) is often formed as a byproduct. google.com The distinct biological activities of drugs derived from these different isomers underscore the specific importance of the 7-position.

Furthermore, studies on related quinolinone structures emphasize the significance of the substitution pattern. For example, in a series of 8-hydroxy-quinoline-7-carboxylic acid derivatives, the 8-hydroxy group was identified as a crucial pharmacophore for Pim-1 kinase inhibition. researchgate.net Similarly, research on 6-hydroxy-3,4-dihydroquinolin-2(1H)-one derivatives as potential inhibitors of VEGFR2 in glioblastoma demonstrates that the hydroxyl group's location dictates the design strategy and potential target interactions. nih.gov

The data below illustrates how modifications at the hydroxyl position or changes in its location on the ring system can lead to different compounds, which are often investigated for distinct biological targets.

| Base Compound | Modification/Isomer | Resulting Compound/Use | Reference |

| 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone | Alkylation with 1,4-dibromobutane (B41627) | 7-(4-bromobutoxy)-3,4-dihydroquinolinone (Aripiprazole intermediate) | google.com |

| N-(3-hydroxyphenyl)-3-chloropropionamide | AlCl₃ cyclization | Mixture of 7-HQ and 5-HQ | google.com |

| 6-Hydroxy-3,4-dihydroquinolin-2(1H)-one | Addition of hydrazone derivatives | Potential VEGFR2 inhibitors | nih.gov |

| 8-Hydroxy-2-methylquinoline-7-carboxylic acid | Condensation reactions | Pim-1 kinase inhibitors | researchgate.net |

Influence of Substituents on the Dihydroquinolinone Ring System

The biological activity of 3,4-dihydro-7-hydroxy-2(1H)-quinolinone derivatives can be finely tuned by introducing various substituents onto the core ring system. These modifications can alter the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its binding affinity, selectivity, and pharmacokinetic properties.

For example, in a series of related pyrimido[4,5-b]quinoline derivatives evaluated for antiallergy activity, the presence of methoxy (B1213986) and/or ethoxy groups at the 7 and 8 positions resulted in the best oral activity. nih.gov This suggests that electron-donating groups in this region of the scaffold can enhance bioavailability or potency. In contrast, studies on ubiquinone derivatives, which share a quinone-like ring, found that replacing methoxy groups with methyl groups could abolish electron-acceptor activity, indicating the critical role of specific substituents in the compound's mechanism of action. nih.gov

Research into 2-quinolinone derivatives as potential anti-breast cancer agents has explored the impact of halogenation. zenodo.org The introduction of bromo atoms at the 3, 6, and 8 positions of a 7-hydroxy-4-methyl-2-oxo-2H-quinolinone scaffold was a key modification in the synthesized series, leading to derivatives with varying cytotoxic activities. zenodo.orgresearchgate.net

The table below summarizes the observed effects of different substituents on the quinolinone ring system in various studies.

| Scaffold | Position(s) | Substituent(s) | Observed Effect on Activity | Reference |

| Pyrimido[4,5-b]quinoline | 7 and 8 | Methoxy, Ethoxy | Displayed best oral antiallergy activity | nih.gov |

| 7-hydroxy-4-methyl-2-oxo-2H-quinolinone | 3, 6, 8 | Tribromo | Part of a series evaluated for anticancer activity | zenodo.org |

| Benzoquinone (Ubiquinone-like) | 2 and 3 | Methyl (replacing Methoxy) | Abolished electron-acceptor activity | nih.gov |

| 4-hydroxy-1-methyl-quinolin-2(1H)-one | Phenylhydrazono at C4, bromo on phenyl | High cytotoxicity against MDA-MB cell line | researchgate.net |

Role of Side Chains and Linker Lengths in Modulating Derivative Activities

The side chain attached to the 3,4-dihydro-7-hydroxy-2(1H)-quinolinone core, typically via the 7-hydroxyl group, plays a pivotal role in defining the pharmacological profile of the resulting derivatives. The length of the linker connecting the quinolinone scaffold to a terminal functional group (often a basic amine) and the nature of that group are critical determinants of receptor affinity and selectivity.

In the design of new sigma-1 receptor ligands based on the 7-hydroxy-3,4-dihydro-2(1H)-quinolinone scaffold, the length of the alkyl linker was a key variable. researchgate.net A derivative with a two-carbon linker showed no activity at either sigma-1 or sigma-2 receptors, likely because the linker was too short to bridge the necessary interaction points. researchgate.net However, extending the linker by just one carbon to a three-carbon chain resulted in a compound with high affinity for the sigma-1 receptor and selectivity over the sigma-2 subtype. researchgate.net This demonstrates a sharp dependence on linker length for biological activity.

Similarly, the synthesis of aripiprazole and related compounds involves a four-carbon (butoxy) linker, which has proven optimal for its specific activity profile at dopamine (B1211576) and serotonin (B10506) receptors. google.com Studies on other heterocyclic systems, such as 4-anilinoquinazolines, also reinforce the importance of side chains. The introduction of basic side chains at the C-7 position of the quinazoline (B50416) nucleus led to potent inhibitors of KDR tyrosine kinase and markedly improved aqueous solubility compared to analogues with neutral side chains. nih.gov

The table below presents data on how linker length and side chain composition affect the biological activity of quinolinone and related derivatives.

| Scaffold | Linker Length | Terminal Group | Target/Activity | Finding | Reference |

| 7-hydroxy-3,4-dihydro-2(1H)-quinolinone | 2 carbons | Morpholine (B109124) | Sigma-1/Sigma-2 Receptors | Inactive, linker likely too short | researchgate.net |

| 7-hydroxy-3,4-dihydro-2(1H)-quinolinone | 3 carbons | Piperidine (B6355638) | Sigma-1 Receptor | High affinity and selectivity | researchgate.net |

| 7-hydroxy-3,4-dihydro-2(1H)-quinolinone | 4 carbons | Dichlorophenyl piperazine (B1678402) | Dopamine/Serotonin Receptors | Basis for Aripiprazole, an effective antipsychotic | google.com |

| 4-anilinoquinazoline | Various | Basic amines (e.g., morpholine) | KDR Tyrosine Kinase | Potent inhibition and improved solubility | nih.gov |

Conformational Analysis and its Correlation with Receptor Binding Affinity

The dihydroquinolinone scaffold itself is relatively rigid. This conformational restriction can be advantageous, as it reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity. biorxiv.org Studies on other rigid systems, such as 7-hydroxyaporphine derivatives, have shown that a conformationally restricted scaffold is necessary for efficient receptor binding. nih.gov Progressive deconstruction of this rigid scaffold into more flexible analogues led to a significant loss of affinity, highlighting the importance of a well-defined three-dimensional structure. nih.gov

While the core is rigid, the side chain introduces flexibility. The number of rotatable bonds in the linker and terminal group determines the number of possible low-energy conformations the molecule can adopt. biorxiv.org For a molecule to bind effectively, it must adopt a specific "bioactive conformation" that is complementary to the receptor's binding pocket. Molecular modeling studies often show that ligands adopt specific shapes, such as a U-shaped configuration, within the receptor cavity to maximize favorable interactions. nih.gov The balance between core rigidity and side-chain flexibility is therefore essential for achieving high binding affinity. An increase in a ligand's structural rigidity is generally accompanied by a decrease in conformational entropy, which can be a factor in predicting drug affinity. biorxiv.org

| Compound Class | Key Conformational Feature | Impact on Binding | Reference |

| 7-Hydroxyaporphine derivatives | Conformationally restricted tetracyclic scaffold | Necessary for efficient β-adrenergic receptor binding | nih.gov |

| Quinazolinone derivatives | U-shaped configuration in receptor cavity | Maintained similar configurations for active compounds | nih.gov |

| Various M-cholinolytics | Structural rigidity vs. flexibility | Increased rigidity led to lower conformational entropy, affecting affinity | biorxiv.org |

Principles of Rational Design for Enhanced Potency and Selectivity

The rational design of novel derivatives of 3,4-dihydro-7-hydroxy-2(1H)-quinolinone leverages established SAR principles to create compounds with improved potency and selectivity for a specific biological target. This process involves the strategic modification of the molecule based on a pharmacophore model, which defines the essential structural features required for activity.

Key principles for the rational design of these derivatives include:

Utilizing the 7-Hydroxyl Group: This position is a well-established attachment point for side chains that can interact with specific receptor subpockets. google.com Design strategies often focus on building out from this position to achieve desired pharmacological effects. chemimpex.com

Optimizing Linker Length: As demonstrated in SAR studies, the length of the linker between the quinolinone core and a terminal functional group is critical. A linker of 3 to 4 atoms is often found to be optimal for spanning the distance between key interaction points in receptors like the sigma-1 and dopamine receptors. researchgate.net

Incorporating a Basic Amine: Many successful derivatives, particularly those targeting central nervous system (CNS) receptors, incorporate a basic nitrogen atom (e.g., in a piperidine or piperazine ring) at the terminus of the side chain. researchgate.net This feature is often essential for forming salt-bridge interactions with acidic residues in the receptor binding site. researchgate.net

Modifying the Core Scaffold: Introducing substituents like halogens or small alkyl/alkoxy groups onto the dihydroquinolinone ring can fine-tune the electronic and steric properties of the molecule, enhancing selectivity or improving pharmacokinetic properties. nih.govzenodo.org

Molecular Hybridization: This strategy involves combining the 3,4-dihydro-7-hydroxy-2(1H)-quinolinone moiety with a pharmacophore from another known ligand to create a new hybrid molecule with potentially enhanced or novel activity. researchgate.net

For example, the design of new sigma-1 receptor ligands was based on a pharmacophore model requiring a basic amino group and two hydrophobic regions at specific distances, using the dihydroquinolinone as a scaffold to arrange these features correctly. researchgate.net Similarly, new derivatives have been designed as potential VEGFR2 inhibitors for glioblastoma therapy by leveraging insights from the crystal structure of the target enzyme. nih.gov

Computational Chemistry and In Silico Approaches in SAR Elucidation (e.g., Molecular Docking, ADME Predictions)

Computational chemistry provides powerful tools for elucidating the SAR of 3,4-dihydro-7-hydroxy-2(1H)-quinolinone derivatives, accelerating the drug design process and reducing the need for extensive animal testing. zenodo.org These in silico methods allow researchers to predict how a molecule will interact with its target and whether it possesses drug-like properties.

Molecular Docking: This technique simulates the binding of a ligand to the active site of a target protein. nih.gov It predicts the preferred binding pose and calculates a "docking score," which estimates the binding affinity. nih.govzenodo.org Docking studies have been widely used to investigate quinolinone derivatives, helping to identify key amino acid residues (e.g., through hydrogen bonding or hydrophobic interactions) that are crucial for binding. zenodo.orgmdpi.com For example, docking studies on quinolinone derivatives targeting the breast cancer cell line MCF-7 helped rationalize the observed activity and stability of the ligand-receptor complexes. zenodo.org